REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[NH:14][CH:13]=[N:12][CH:11]=1)([O-])=O.NN>CO>[NH:14]1[C:10]([C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH2:1])=[CH:11][N:12]=[CH:13]1
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)C1=CN=CN1
|
Name
|
ferric chloride
|
Quantity
|
8.6 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at r.t. for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then was heated to 70° C. for two days
|
Duration
|
2 d
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
purified
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
N1C=NC=C1C1=C(N)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 26% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |